LY334370, chemically named as 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide, is a synthetic compound recognized for its high affinity and selectivity as a serotonin 5-HT1F receptor agonist. [, , , , , , , , ] Initially developed for its potential in treating acute migraine headaches, LY334370's mechanism of action involves the selective targeting of 5-HT1F receptors, primarily found in the trigeminal ganglion and trigeminal nucleus caudalis, areas associated with migraine pain transmission. [, , , , , , ]
LY 334370 is classified as a selective serotonin receptor agonist, specifically targeting the 5-HT1F receptor. It is part of a broader category of compounds that interact with serotonin receptors, which are G protein-coupled receptors implicated in numerous physiological processes . The compound has garnered interest in pharmacological research due to its unique selectivity profile and potential clinical applications.
The synthesis of LY 334370 involves several intricate steps:
The molecular formula of LY 334370 is , with a molecular weight of approximately 351.4 g/mol. Its structural features include:
The compound's three-dimensional conformation plays a significant role in its interaction with target receptors, influencing both affinity and efficacy.
LY 334370 can undergo various chemical reactions, including:
These reactions are essential for exploring modifications that could enhance its pharmacological properties or reduce potential side effects.
LY 334370 acts as a selective agonist for the serotonin 5-HT1F receptor. Upon binding to this receptor, it mimics serotonin's effects, triggering a G protein-mediated signaling cascade that influences various cellular processes. Specifically, activation leads to:
This mechanism underlies its potential use in treating migraine and other pain disorders by dampening neurogenic inflammation and pain signaling.
LY 334370 exhibits several notable physical and chemical properties:
Detailed studies on these properties are necessary to optimize formulation strategies for clinical applications .
The primary applications of LY 334370 include:
LY 334370 (4-Fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide hydrochloride) is a high-affinity, selective agonist of the serotonin 5-HT1F receptor subtype. It binds to human 5-HT1F receptors with a Ki value of 1.87 nM, demonstrating exceptional selectivity over other serotonin receptor subtypes, particularly 5-HT1B and 5-HT1D receptors, which are classically associated with triptan-mediated vasoconstriction [1] [5]. The molecular mechanism underlying its antimigraine effects involves the activation of 5-HT1F receptors expressed on trigeminal ganglion neurons and central terminals within the trigeminal nucleus caudalis (TNC). This activation inhibits the release of calcitonin gene-related peptide (CGRP), a key neuropeptide implicated in migraine pain transmission, and glutamate, a primary excitatory neurotransmitter involved in central sensitization during migraine attacks [1] [8].
Unlike triptans, which exert vasoconstrictive effects via 5-HT1B receptors on vascular smooth muscle, LY 334370's high selectivity for 5-HT1F receptors confers a significant pharmacological advantage: it lacks vasoconstrictive activity. This was demonstrated in rabbit saphenous vein assays, a surrogate model for human coronary artery reactivity, where LY 334370 showed no contractile response even at high concentrations (up to 100 µM), whereas sumatriptan (a triptan) induced significant vasoconstriction starting at 0.1 µM [2] [6]. This selectivity profile positions LY 334370 and similar compounds (later termed "ditans") as neural-acting antimigraine agents (NAAMAs), targeting neuronal pathways without cardiovascular risks [8].
Table 1: Key Pharmacological Characteristics of LY 334370 at the 5-HT1F Receptor
Property | Value/Outcome | Experimental System | Significance |
---|---|---|---|
Binding Affinity (Ki) | 1.87 nM | Recombinant human 5-HT1F receptors | High potency at target receptor [5] |
Vasoconstriction | None (up to 100 µM) | Rabbit saphenous vein ring assay | Lacks cardiovascular side effects associated with triptans [2] [6] |
CGRP Inhibition | Significant reduction | Trigeminal ganglion stimulation models | Inhibits key neuropeptide release in migraine pain pathways [1] [8] |
Fos Protein Expression | Inhibited in trigeminal nucleus caudalis | Rat trigeminal stimulation models | Modulates central pain signaling and neuronal activation [3] [6] |
LY 334370's therapeutic potential stems from its exceptional selectivity profile across the diverse serotonin receptor family. Comprehensive radioligand binding studies reveal a distinct hierarchy of affinity, with the highest affinity reserved for the 5-HT1F subtype. Its affinity for other receptors, particularly those mediating vascular effects (5-HT1B, 5-HT1D) or central side effects (5-HT2A, 5-HT2C, 5-HT7), is markedly lower [5] [6].
Table 2: Binding Affinity (Ki or IC50) of LY 334370 at Human Serotonin Receptors
Receptor Subtype | Ki or IC50 (nM) | Selectivity Ratio vs. 5-HT1F | Functional Implication |
---|---|---|---|
5-HT1F | 1.87 | 1 (Reference) | Target receptor; inhibition of trigeminovascular activation & neuropeptide release [5] |
5-HT1A | 16.4 | ~9-fold lower | Potential for CNS side effects (e.g., dizziness) if activated [5] [6] |
5-HT1B | 189 | ~101-fold lower | Mediates vasoconstriction (negligible activation avoids cardiovascular risk) [5] [6] |
5-HT1D | 281 | ~150-fold lower | Role in migraine unclear; low affinity minimizes off-target effects [5] [8] |
5-HT1E | 176 | ~94-fold lower | Limited known CNS function; low affinity irrelevant [5] [9] |
5-HT2A | > 1530 (IC50) | > 800-fold lower | Mediates hallucinations, vasoconstriction; negligible affinity [5] |
5-HT2B | > 100 (IC50) | > 53-fold lower | Cardiotoxicity risk (valvulopathy); negligible affinity [5] |
5-HT2C | > 3000 (IC50) | > 1600-fold lower | Appetite regulation, mood; negligible affinity [5] |
5-HT6 | > 3000 (IC50) | > 1600-fold lower | Cognition; negligible affinity [5] |
5-HT7 | 1550 | ~829-fold lower | Thermoregulation, sleep; low affinity unlikely relevant [5] [9] |
Autoradiographic studies using [3H]LY334370 further defined the neuroanatomical distribution of 5-HT1F receptors in mammalian brains. High densities were identified in cortical layers 4-5, the nucleus accumbens, caudate putamen, parafascicular nucleus of the thalamus, medial mammillary nucleus, hippocampal CA3 region, subiculum, and specific amygdaloid nuclei in rats. In guinea pigs, high binding occurred in the claustrum, with lower levels in cortex, striatum, thalamus, and mammillary nucleus. Crucially, 5-HT1F receptor protein is absent on cerebrovascular smooth muscle or endothelial cells, explaining the lack of vascular effects [3] [6]. This distribution aligns with regions involved in pain processing and modulation, supporting a neuronal mechanism of action distinct from vasoactive drugs.
LY 334370 exemplifies the principle of functional selectivity (also termed biased agonism) in G-protein coupled receptor (GPCR) pharmacology. While classified as a 5-HT1F agonist, its activation of this single receptor subtype triggers a specific subset of downstream signaling pathways, distinct from those activated by other serotonergic agonists like triptans acting on 5-HT1B/1D receptors. This bias arises because LY 334370 stabilizes a unique active conformation of the 5-HT1F receptor, preferentially engaging certain intracellular effectors over others [4] [7].
The primary signaling pathway activated by LY 334370 involves coupling to Gi/o proteins. This leads to:
The key functional selectivity of LY 334370 lies in what it does NOT activate:
This pathway-selective activation within the neural trigeminovascular system – inhibiting pain peptides and neurotransmitters without vascular effects – underpins its mechanism as a neural-acting antimigraine agent (NAAMA) [8]. The development of LY 334370 provided crucial proof-of-concept that functional selectivity could be exploited therapeutically, paving the way for later, more selective 5-HT1F agonists like lasmiditan [2] [8].
Table 3: Functional Selectivity Profile of LY 334370 via 5-HT1F Receptor Activation
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7